![molecular formula C11H9Cl2NO B1641924 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole CAS No. 475481-97-1](/img/structure/B1641924.png)
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
Overview
Description
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole (CMPCMO) is an organic compound that has been studied extensively in the scientific community due to its potential applications in research and experiments. CMPCMO has been found to possess unique properties that make it an ideal candidate for various laboratory experiments.
Scientific Research Applications
Synthesis and Reactivity
Compounds related to "4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole" serve as effective scaffolds for synthetic chemistry, enabling the preparation of various derivatives through substitution reactions. The chloromethyl analogue, in particular, is utilized to create a number of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. These reactions are essential for the development of new chemical entities with potential applications in medicinal chemistry and material science (Patil & Luzzio, 2016).
Corrosion Inhibition
A significant application area of derivatives of "4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole" is in the field of corrosion inhibition. These compounds have been studied for their efficiency in preventing corrosion of metals in acidic media, which is crucial for industrial applications. The derivatives exhibit high inhibition efficiencies, suggesting their potential as protective agents against metal corrosion (Lagrenée et al., 2002).
Antimicrobial and Anti-inflammatory Activities
The synthesis of novel derivatives has also been explored for their antimicrobial and anti-inflammatory activities. Such compounds are tested against various microorganisms and inflammatory conditions, demonstrating the potential of these derivatives in developing new therapeutic agents. The structure-activity relationship studies contribute to understanding the molecular basis of their activities and guiding the design of more effective compounds (El Shehry et al., 2010).
Material Science Applications
In the realm of material science, these oxazole derivatives find applications in the synthesis of energetic materials. The functionalization of these compounds has led to the development of materials with potential use in propellants and explosives. The study of their thermal properties and reactivity is key to understanding their performance and safety characteristics (Wang et al., 2007).
properties
IUPAC Name |
4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHDTQJFDTTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221758 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |
CAS RN |
475481-97-1 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475481-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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